4-(5-Hexen-1-oxy)phenylZinc bromide
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Overview
Description
4-(5-Hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent for organometallic reagents. The presence of the phenylzinc bromide moiety makes it a valuable reagent in cross-coupling reactions, where it can form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to stabilize the organozinc compound. The general reaction scheme is as follows:
4-(5-Hexen-1-oxy)bromobenzene+Zn→4-(5-Hexen-1-oxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity zinc and bromobenzene derivatives, along with controlled reaction conditions, is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve halides or other electrophiles under mild conditions.
Major Products
Oxidation: Phenols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(5-Hexen-1-oxy)phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-hexen-1-oxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetallation, where the zinc atom is replaced by another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Dimethylaminophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran
Uniqueness
4-(5-Hexen-1-oxy)phenylzinc bromide is unique due to the presence of the hexen-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful in the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C12H15BrOZn |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);hex-5-enoxybenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,6-7,9-10H,1,3-4,8,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
RLFAZGXHCUZPRS-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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